molecular formula C9H11NO2 B105119 L-Phenylalanine-1-13C CAS No. 81201-86-7

L-Phenylalanine-1-13C

Cat. No. B105119
CAS RN: 81201-86-7
M. Wt: 166.18 g/mol
InChI Key: COLNVLDHVKWLRT-DMSOPOIOSA-N
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Description

Native Chemical Ligation at Phenylalanine

The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine has been demonstrated as a means to enable native chemical ligation at phenylalanine. This process involves capping a tetrapeptide with the N-Boc amino acid, followed by successful ligation with C-terminal thioesters and selective desulfurization. This method has been applied to the synthesis of peptides like LYRAMFRANK, showing compatibility with reactive side chains and the ability to ligate amino acids other than glycine .

Molecular Structure Analysis

L-phenylalanine and its monohydrated complex were studied using resonant two-photon ionization. The molecular structure was found to be minimally affected by hydration, with water forming a cyclic hydrogen bond at the carboxyl group. This study provided insights into the subtle structural changes upon hydration and the preference for hydration of certain conformers of L-phenylalanine .

Chiral Recognition in Metal-Organic Frameworks

An L-phenylalanine-based metal-organic framework (MOF) was designed to reveal the chiral recognition mechanism of amino acids like alanine and leucine. Using 13C CP MAS NMR spectroscopy and other techniques, the study provided a proof-of-concept for the use of L-phenylalanine-based MOFs in chiral recognition applications .

Phenylalanine Kinetics in Schizophrenia

The kinetics of phenylalanine were examined in schizophrenia patients using an L-[1-13C]phenylalanine breath test. The study found altered phenylalanine kinetics in patients compared to controls, suggesting that this test could be a novel way to detect metabolic changes associated with schizophrenia. The study also indicated that these changes were unlikely to be due to antipsychotic medication .

Synthesis of Optically Pure Amino Acids

L-phenylalanine cyclohexylamide was used as a chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids. The study demonstrated the efficiency of this auxiliary in producing protected and activated amino acid building blocks for peptide synthesis, with implications for the synthesis of diverse optically pure amino acids .

Isotopically Labelled L-Phenylalanine and L-Tyrosine

A synthetic route for stable-isotope-substituted L-phenylalanine was presented, allowing for the introduction of 13C, 15N, and deuterium labels. The method involved enzymatic reductive amination reactions and provided a way to obtain highly enriched L-phenylalanine with high enantiomeric purity on a significant scale .

Enzymatic Synthesis of Labelled L-Phenylalanine

The enzymatic synthesis of L-phenylalanine labelled with 13C or 14C in the carboxylic group was achieved through a combination of chemical and enzymatic methods. This synthesis involved the conversion of labelled acetate into cinnamic acid species, followed by enzymatic addition of ammonia, yielding labelled L-phenylalanine with high purity .

Asymmetric Synthesis of Labelled Phenylalanine

An asymmetric synthesis of L-[3-13C]phenylalanine was developed from [13C]carbon monoxide. The process involved the diastereoselective alkylation of oxazinone with benzyl bromides, followed by several steps to produce L-[3-13C]phenylalanine with high optical purity. This method provides a pathway for the synthesis of isotopically labelled phenylalanine for various applications .

Phenylalanine Hydroxylase and Substrate Activation

The crystal structure of the ternary complex of human phenylalanine hydroxylase with its cofactor and a substrate analogue was solved. This study provided insights into the enzyme's substrate specificity, catalytic mechanism, and the molecular basis for substrate activation. It also highlighted the structural changes upon substrate binding, which may have functional implications for the enzyme's activity .

Phenylalanine Ammonia-lyase in Fungi and Plants

Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the first step in the phenylpropanoid pathway, leading to the biosynthesis of various secondary products. This review discussed the role of PAL in fungi and plants, the metabolic pathways involved, and the significance of phenylalanine in protein synthesis and secondary metabolite production .

Scientific Research Applications

Metabolic Studies and Tracer Analysis

  • L-Phenylalanine-1-13C is used in metabolic studies to understand amino acid metabolism. The isotopic enrichment of L-Phenylalanine-1-13C in plasma and urine allows for the estimation of flux and oxidation rates in human metabolism. This has been demonstrated in studies where oral infusions of L-[1-13C]phenylalanine achieved isotopic steady-state conditions, facilitating the determination of amino acid flux and oxidation (Bross et al., 1998).

Phenylalanine Kinetics in Health and Disease

  • L-Phenylalanine-1-13C has been instrumental in studies assessing phenylalanine kinetics in various health conditions. For instance, research using L-[1-13C]phenylalanine breath tests has revealed altered phenylalanine kinetics in schizophrenia patients, indicating its potential as a novel laboratory test in chronic schizophrenia patients (Teraishi et al., 2012).

Nutritional Research

  • In nutritional research, L-Phenylalanine-1-13C has been used to explore protein synthesis rates in different tissues. For example, a study on lactating dairy cows infused with L-[1-13C]phenylalanine revealed differences in protein turnover rates between various organ tissues and skeletal muscle (Burd et al., 2013).

Liver Function Evaluation

  • L-Phenylalanine-1-13C is also employed in evaluating liver function. The L-[1-13C] phenylalanine breath test (PheBT) is used to assess hepatocyte functional capacity in liver diseases, with studies demonstrating a correlation between PheBT results and phenylalanine hydroxylase (PAH) activity in the liver (Wei-Li Yan et al., 2006).

Amino Acid Biosynthesis

  • L-Phenylalanine-1-13C aids in understanding the biosynthesis of amino acids. Research on Escherichia coli, for example, has used L-Phenylalanine-1-13C to identify key enzymes in the phenylalanine biosynthesis pathway, which is crucial for enhancing L-Phenylalanine production (Ding et al., 2016).

Chiral Recognition Studies

  • The compound has also been used in studies of chiral recognition, as seen in research using L-phenylalanine-based metal-organic frameworks to explore the chiral recognition mechanism of alanine and leucine (Ma et al., 2019).

Safety And Hazards

L-Phenylalanine-1-13C may cause skin irritation and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed. It may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

The systematic bioconversion processes have been designed and constructed, which could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .

properties

IUPAC Name

(2S)-2-amino-3-phenyl(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-DMSOPOIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583968
Record name L-(~13~C)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanine-1-13C

CAS RN

81201-86-7
Record name L-(~13~C)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
RD STIPANOVIC, CR HOWELL… - The Journal of …, 1994 - jstage.jst.go.jp
suspension (1 ml) were added to 125-ml Erlenmeyer monitored at 254mmwith a diode array detector. Theinstrument wascalibrated byi Page 1 942 THE JOURNAL OF ANTIBIOTICS …
Number of citations: 20 www.jstage.jst.go.jp
YY Yumen, S Morita, M YOSHIkAWA… - Journal of Nutritional …, 2022 - jstage.jst.go.jp
The indicator amino acid oxidation method is a relatively new method for determining protein requirements. Our hypothesis was that the protein requirement of the casein-whey protein …
Number of citations: 5 www.jstage.jst.go.jp
WJ Evans, LA Hughes, TP Hanusa - Journal of the American …, 1984 - ACS Publications
(15) Evans, WJ; Bloom, I.; Hunter, WE; Atwood, JL, in preparation.(16) In contrast,(C5H5) 2Sm (THF) is reported to decompose upon desolvation. 10 Partial desolvation of (C5Me5) 2Yb (…
Number of citations: 279 pubs.acs.org
J Muller Bark, AV Karpe, JD Doecke, P Leo… - Cancer …, 2023 - Wiley Online Library
Background Despite aggressive treatment, more than 90% of glioblastoma (GBM) patients experience recurrences. GBM response to therapy is currently assessed by imaging …
Number of citations: 3 onlinelibrary.wiley.com
J Yu, V Simplaceanu, NL Tjandra, PF Cottam… - Journal of biomolecular …, 1997 - Springer
… D-Glucose-13C6, L-phenylalanine1-13C, and (15NH4)2SO4 were purchased from Isotec Inc. (Miamisburg, OH, USA), and L-tryptophan-15N was purchased from Merck. …
Number of citations: 13 link.springer.com
M Hellerstein - Stable Isotope Standards for Clinical Mass … - chemie-brunschwig.ch
Although it is widely believed that we live in a golden era of breakthroughs in new medicines, the opposite is true. Recent years have witnessed the lowest rate of new drug approvals in …
Number of citations: 1 www.chemie-brunschwig.ch
C Sch6neich - 6th International Congress on Amino Acids Bonn …, 1999 - Springer
… The radiation-induced decarboxylation of L-phenylalanine1-13C and of L-leucine-l-~ 3C show sigmoid dose effect relations for the cleaved CO 2 typically for the radiation damage in …
Number of citations: 3 link.springer.com
NA Magarvey - 2005 - search.proquest.com
This thesis reports attempts to improve the identification and accession of novel and understudied sources of microbial natural product chemical diversity. The cryptophycin-1 pathway …
Number of citations: 2 search.proquest.com
A Bissett, ADL Steven, DJ Beale - researchgate.net
Microbial communities perform a wide range of essential services in estuarine ecosystems, including nutrient cycling, biodegradation and a diverse array of catalytic roles (Sogin et al., …
Number of citations: 0 www.researchgate.net
M Vannabhum, S Mahajaroensiri… - Evidence-Based …, 2023 - hindawi.com
Background. In Thai traditional medicine (TTM), the dominant body element called “Dhat Chao Ruean” (DCR) is an integral part in the diagnostic process of Thai traditional medicine. …
Number of citations: 6 www.hindawi.com

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